molecular formula C8H7N3O2 B13994527 2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid

2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid

Cat. No.: B13994527
M. Wt: 177.16 g/mol
InChI Key: ZWMULFCUVMOZMN-UHFFFAOYSA-N
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Description

2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-c]pyridine core is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid typically involves the reaction of 2-aminopyridine with an appropriate isothiocyanate to form an intermediate, which is then cyclized to yield the imidazo[4,5-c]pyridine core. This intermediate can be further reacted with acetic anhydride to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[4,5-c]pyridine core.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Pyridine: A six-membered ring with one nitrogen atom.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar structure.

Uniqueness

2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research fields .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-imidazo[4,5-c]pyridin-1-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)4-11-5-10-6-3-9-2-1-7(6)11/h1-3,5H,4H2,(H,12,13)

InChI Key

ZWMULFCUVMOZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N(C=N2)CC(=O)O

Origin of Product

United States

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